An In-depth Technical Guide to [(4-Fluorophenyl)sulfonyl]acetonitrile (CAS 32083-66-2)
An In-depth Technical Guide to [(4-Fluorophenyl)sulfonyl]acetonitrile (CAS 32083-66-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [(4-Fluorophenyl)sulfonyl]acetonitrile, a versatile building block in modern organic synthesis. With the CAS number 32083-66-2, this compound merges the unique electronic properties of a fluorinated aromatic ring with the reactivity of an α-sulfonyl acetonitrile moiety, making it a valuable intermediate in the synthesis of complex organic molecules. This guide will delve into its chemical and physical properties, plausible synthetic routes, spectral characteristics, and its applications in medicinal chemistry and agrochemical research. Particular emphasis is placed on its role as a precursor to biologically active compounds, including kinase inhibitors.
Introduction
[(4-Fluorophenyl)sulfonyl]acetonitrile is a bifunctional organic compound featuring a 4-fluorophenylsulfonyl group attached to an acetonitrile unit. The presence of the strongly electron-withdrawing sulfonyl group significantly acidifies the α-protons, facilitating the formation of a stabilized carbanion. This carbanion can then be employed as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. Furthermore, the 4-fluorophenyl group can modulate the pharmacokinetic and pharmacodynamic properties of target molecules, often enhancing metabolic stability and binding affinity. These characteristics have positioned [(4-Fluorophenyl)sulfonyl]acetonitrile as a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of [(4-Fluorophenyl)sulfonyl]acetonitrile is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 32083-66-2 | [3] |
| Molecular Formula | C₈H₆FNO₂S | [3] |
| Molecular Weight | 199.20 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 87 °C | [1] |
| Boiling Point | 390.5 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.37 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in many organic solvents | |
| Storage | Room temperature, in a dry area | [1] |
Synthesis and Manufacturing
While specific, detailed preparations of [(4-Fluorophenyl)sulfonyl]acetonitrile are not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of α-sulfonyl acetonitriles. A likely two-step process would involve the nucleophilic substitution of a suitable leaving group by a cyanide source, followed by oxidation.
A potential synthetic pathway is outlined below:
Proposed Experimental Protocol
Step 1: Synthesis of (4-Fluorophenylthio)acetonitrile
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To a solution of 4-fluorothiophenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
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After completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude (4-fluorophenylthio)acetonitrile, which can be purified by column chromatography or used directly in the next step.
Step 2: Oxidation to [(4-Fluorophenyl)sulfonyl]acetonitrile
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Dissolve the crude (4-fluorophenylthio)acetonitrile (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
-
Add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq) portion-wise, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
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Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield [(4-Fluorophenyl)sulfonyl]acetonitrile as a white solid.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple. The aromatic protons will appear as two multiplets due to coupling with each other and with the fluorine atom. The methylene protons adjacent to the sulfonyl and nitrile groups will appear as a singlet.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 7.9 | Multiplet | 2H | Aromatic protons ortho to the sulfonyl group |
| ~ 7.4 - 7.3 | Multiplet | 2H | Aromatic protons meta to the sulfonyl group |
| ~ 4.2 | Singlet | 2H | -CH₂- |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon.
| Chemical Shift (ppm) | Assignment |
| ~ 165 (d, J ≈ 255 Hz) | Aromatic C-F |
| ~ 135 (d, J ≈ 3 Hz) | Aromatic C-S |
| ~ 130 (d, J ≈ 9 Hz) | Aromatic CH ortho to sulfonyl |
| ~ 117 (d, J ≈ 22 Hz) | Aromatic CH meta to sulfonyl |
| ~ 115 | -C≡N |
| ~ 50 | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl and nitrile functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 2250 | C≡N stretch |
| ~ 1330 and 1150 | Asymmetric and symmetric SO₂ stretch |
| ~ 1590 and 1490 | Aromatic C=C stretch |
| ~ 1230 | C-F stretch |
Mass Spectrometry
The mass spectrum (electron ionization) would be expected to show the molecular ion peak (M⁺) at m/z 199. Key fragmentation patterns would likely involve the loss of SO₂ and the cleavage of the C-S bond.
Reactivity and Synthetic Applications
The synthetic utility of [(4-Fluorophenyl)sulfonyl]acetonitrile stems from the reactivity of the α-sulfonyl acetonitrile moiety.
Acidity and Carbanion Formation
The protons on the methylene group are significantly acidic (pKa ≈ 20-25 in DMSO) due to the inductive and resonance effects of the adjacent sulfonyl and nitrile groups. Treatment with a suitable base (e.g., sodium hydride, potassium carbonate) readily generates a stabilized carbanion.
Nucleophilic Reactions
This carbanion is a soft nucleophile and can participate in a variety of bond-forming reactions:
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Alkylation: Reaction with alkyl halides to form α-substituted sulfones.
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Aldol-type additions: Reaction with aldehydes and ketones to form β-hydroxy sulfones.
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Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds.
Role in Kinase Inhibitor Synthesis
[(4-Fluorophenyl)sulfonyl]acetonitrile is a valuable building block for the synthesis of kinase inhibitors.[1][2] The sulfonyl group can act as a hydrogen bond acceptor, while the fluorophenyl moiety can occupy hydrophobic pockets in the kinase active site, enhancing binding affinity and selectivity. The reactive methylene group allows for the facile introduction of diverse substituents, enabling the construction of libraries of potential inhibitors for structure-activity relationship (SAR) studies.
Julia-Kocienski Olefination
The β-hydroxy sulfones formed from the aldol addition of the [(4-Fluorophenyl)sulfonyl]acetonitrile-derived carbanion to aldehydes can potentially be used in Julia-Kocienski olefination reactions to form alkenes.[5] This provides a powerful tool for the stereoselective synthesis of complex olefinic structures.
Safety and Handling
As with all laboratory chemicals, [(4-Fluorophenyl)sulfonyl]acetonitrile should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
[(4-Fluorophenyl)sulfonyl]acetonitrile is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development. Its unique combination of a reactive α-sulfonyl acetonitrile moiety and a metabolically robust 4-fluorophenyl group makes it an attractive starting material for the synthesis of complex, biologically active molecules. This guide provides a foundation for researchers to understand and effectively utilize this valuable compound in their synthetic endeavors.
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